molecular formula C12H14ClFN2 B1653290 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride CAS No. 1803562-84-6

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride

Cat. No.: B1653290
CAS No.: 1803562-84-6
M. Wt: 240.70
InChI Key: KVOGITPXKIHLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is a synthetic compound that belongs to the class of azepinoindoles. This compound is characterized by the presence of a fluorine atom at the 9th position and a hydrochloride salt form, which enhances its solubility in water. Azepinoindoles are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole undergoes further steps to form the azepinoindole structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a fundamental approach due to its efficiency and high yield. Optimization of reaction conditions, such as temperature, solvent, and catalysts, can enhance the scalability of the process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 9th position may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole: A fundamental structure in many natural and synthetic compounds with diverse biological activities.

    Azepinoindole: A class of compounds with a similar core structure but different substituents, leading to varied biological activities.

Uniqueness

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is unique due to the presence of the fluorine atom at the 9th position, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance its stability, binding affinity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2.ClH/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10;/h1,3,5,14-15H,2,4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOGITPXKIHLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-84-6
Record name Azepino[3,4-b]indole, 9-fluoro-1,2,3,4,5,10-hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride
Reactant of Route 2
Reactant of Route 2
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride
Reactant of Route 3
Reactant of Route 3
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride
Reactant of Route 4
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride
Reactant of Route 5
Reactant of Route 5
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride
Reactant of Route 6
Reactant of Route 6
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.